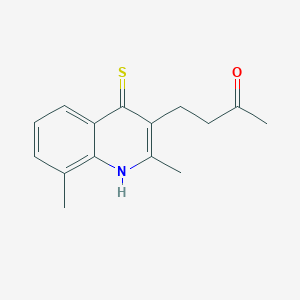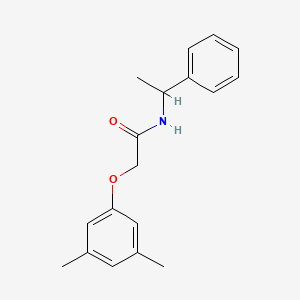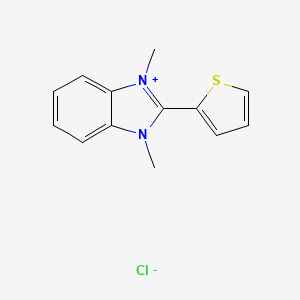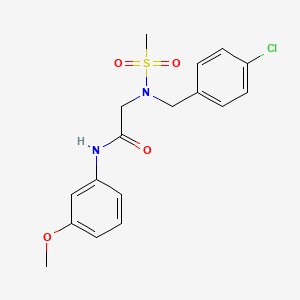![molecular formula C20H26N4O4 B4889838 N-[2-(4-methoxyphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4889838.png)
N-[2-(4-methoxyphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-methoxyphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied due to its potential therapeutic applications in various neurological disorders, including anxiety, depression, and addiction.
作用机制
MPEP is a selective antagonist of the N-[2-(4-methoxyphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline receptor, which is a member of the metabotropic glutamate receptor family. This receptor is widely expressed in the central nervous system and is involved in various physiological processes, including synaptic plasticity, learning, and memory. MPEP binds to the allosteric site of the N-[2-(4-methoxyphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline receptor, which inhibits the receptor's activity and reduces the release of glutamate, a neurotransmitter that is involved in excitatory synaptic transmission.
Biochemical and Physiological Effects
MPEP has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been found to reduce anxiety-like behavior in animal models of anxiety and to improve depressive-like behavior in animal models of depression. MPEP has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, MPEP has been found to have neuroprotective effects in various neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using MPEP in lab experiments is its selectivity for the N-[2-(4-methoxyphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline receptor. This allows researchers to study the specific effects of inhibiting this receptor without affecting other receptors or neurotransmitters. However, one of the limitations of using MPEP is its poor solubility in water, which can make it difficult to administer in certain experiments. In addition, MPEP has a relatively short half-life, which can limit its effectiveness in certain studies.
未来方向
There are several future directions for research on MPEP. One area of interest is the potential therapeutic applications of MPEP in various neurological disorders, including anxiety, depression, and addiction. Another area of interest is the neuroprotective effects of MPEP in various neurodegenerative diseases. In addition, future research could focus on improving the solubility and half-life of MPEP to enhance its effectiveness in lab experiments and potential clinical applications.
合成方法
MPEP can be synthesized using a multistep process that involves the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate product is then reacted with 5-(4-methyl-1-piperazinyl)-2-nitrobenzoyl chloride to form MPEP. The final product is purified by recrystallization.
科学研究应用
MPEP has been extensively studied in preclinical and clinical research due to its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. MPEP has also been found to reduce drug-seeking behavior in animal models of addiction. In addition, MPEP has been studied for its potential neuroprotective effects in various neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-22-10-12-23(13-11-22)16-3-8-20(24(25)26)19(15-16)21-9-14-28-18-6-4-17(27-2)5-7-18/h3-8,15,21H,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKPLTCLZBGLNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2,6-diisopropylphenoxy)butyl]-1H-imidazole](/img/structure/B4889761.png)

![5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4889771.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-(methoxymethyl)-N-methyl-2-furamide](/img/structure/B4889788.png)
![N-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4889805.png)


![3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4889827.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4889855.png)

![4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide](/img/structure/B4889866.png)


